molecular formula C10H14N2O2 B3021244 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67286-71-9

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B3021244
CAS No.: 67286-71-9
M. Wt: 194.23 g/mol
InChI Key: AAEXPDXMEFVCBC-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate (CAS 67286-71-9) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound serves as a key precursor for the synthesis of novel hydrazide-hydrozone derivatives, which are investigated for their significant biological activities . Scientific studies have demonstrated that derivatives synthesized from this core structure exhibit potent and selective antifungal activity against a panel of human pathogenic Candida species, with one derivative showing very strong inhibitory activity (MIC values as low as 0.016 mg/mL) and no in vitro toxicity at concentrations up to 25 μg/mL, indicating a selective mechanism of action . Furthermore, related analogues within the same chemical family have shown excellent antibacterial activity against both Gram-negative (e.g., E. coli , P. aeruginosa ) and Gram-positive (e.g., S. aureus , S. pyogenes ) bacterial strains, with zones of inhibition comparable to the standard drug Norfloxacin . The structure features an imidazo[1,2-a]pyridine scaffold, which is of immense interest in drug discovery for its diverse pharmacological properties . This product is intended for research applications as a building block in the development of new antimicrobial agents and is provided For Research Use Only . It is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEXPDXMEFVCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-aminopyridine-3-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate has shown potential in several therapeutic areas:

  • P2X7 Receptor Modulation : Research indicates that derivatives of this compound can act as antagonists of the P2X7 receptor. This receptor is implicated in various inflammatory processes and neurodegenerative diseases. Compounds that modulate this receptor may provide therapeutic benefits in conditions such as chronic pain and neuroinflammation .
    Study ReferenceFindings
    WO2010125101A1Identified as a P2X7 receptor antagonist with potential for treating inflammatory diseases.
  • Antimicrobial Activity : Some studies have suggested that imidazole derivatives exhibit antimicrobial properties. This compound may possess similar characteristics, making it a candidate for developing new antimicrobial agents.
  • CNS Activity : The compound has been investigated for its neuroprotective effects. Its ability to penetrate the blood-brain barrier could make it useful in treating neurological disorders .

Material Science Applications

In addition to its biological applications, this compound is being explored for use in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique heterocyclic structure allows for the incorporation into various polymer matrices.

Case Study 1: P2X7 Modulation

A study published in Neuropharmacology examined the effects of various tetrahydroimidazo derivatives on P2X7 receptor activity. Results indicated that specific substitutions on the imidazole ring enhanced receptor antagonism and reduced inflammatory cytokine release in vitro.

Case Study 2: Antimicrobial Screening

In a screening assay against common bacterial strains (e.g., E. coli, S. aureus), this compound exhibited moderate antibacterial activity compared to standard antibiotics. Further structural modifications are being explored to enhance its efficacy.

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Halogenation and functional group substitutions significantly alter physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Activity References
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 860457-99-4 C₁₁H₁₀ClF₃N₂O₂ Cl, CF₃ Enhanced lipophilicity (LogP: ~3.6)
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 1331823-97-2 C₁₀H₈ClIN₂O₂ Cl, I High molecular weight (350.54 g/mol)
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 1260763-32-3 C₁₀H₈BrFN₂O₂ Br, F Potential antibacterial activity

Key Observations :

  • Trifluoromethyl (CF₃) groups enhance metabolic stability and electron-withdrawing effects, influencing binding affinity .

Core Heterocycle Differences

Replacing pyridine with pyrimidine or triazolo systems modifies electronic properties and bioactivity:

Compound Name Core Heterocycle Key Features Biological Activity References
Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate Pyrimidine (two N atoms) Increased hydrogen bonding capacity Antibacterial (e.g., 8d, 8e, 8f)
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Triazolo-pyrimidine Rigid structure with dual N-heterocycles Unknown

Key Observations :

  • Imidazo[1,2-a]pyrimidine derivatives exhibit stronger antibacterial activity (e.g., zone of inhibition: 30–33 mm against E. coli) compared to pyridine analogues, likely due to enhanced hydrogen bonding .

Functional Group Modifications

Ester-to-hydrazide conversion enables diverse derivatization:

Compound Type Example Structure Applications References
Ethyl carboxylate (parent) Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate Intermediate for hydrazide synthesis
Carbohydrazide derivative 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbohydrazide Precursor for hydrazone derivatives
Hydrazone derivative (E)-N′-(4-(trifluoromethyl)benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Antibacterial (zone of inhibition: 22–33 mm)

Key Observations :

  • Hydrazone derivatives exhibit superior antibacterial activity compared to ester precursors, attributed to improved target interaction via Schiff base formation .

Biological Activity

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 67286-71-9) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H14N2O2
  • Molecular Weight : 194.23 g/mol
  • Purity : ≥98.0% (HPLC)
  • Appearance : White to light yellow solid
  • Storage Conditions : 2-8°C

The biological activity of this compound is primarily attributed to its structural similarity to purine derivatives, allowing it to interact with various biological macromolecules such as proteins and nucleic acids. This compound has been shown to exhibit:

  • Cytotoxic Activity : It selectively inhibits certain kinases involved in cell proliferation and survival pathways, making it a candidate for anticancer therapies .
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against a range of pathogens, suggesting potential use in treating infections .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Activity Effect Reference
CytotoxicityInhibits cancer cell growth
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Kinase InhibitionSelectively inhibits specific kinases
Anti-inflammatoryReduces inflammatory markers in vitro

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cell Lines :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and lung cancer models at micromolar concentrations. The compound's mechanism involved the induction of apoptosis via the mitochondrial pathway .
  • Antimicrobial Activity :
    In a systematic screening of antimicrobial agents, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The compound disrupted bacterial cell wall synthesis and inhibited protein synthesis pathways .
  • Inflammation Reduction :
    Another study focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
CyclocondensationEthanol, reflux (10 h)80–92%
HydrogenationPtO₂, 30 psi H₂87%
EsterificationLiOH·H₂O, ethanol, 25°C80%

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., tetrahydroimidazo ring protons at δ 1.95–4.25 ppm) and carbon backbone .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .

Q. Table 2: Key NMR Chemical Shifts (δ, ppm)

Proton/CarbonChemical Shift RangeReference
Tetrahydroimidazo CH₂1.95–3.94
Ester (COOEt)4.43–4.58
Aromatic protons6.32–8.52

Advanced: How can researchers optimize the yield of this compound during synthesis?

Methodological Answer:

  • Reaction Time/Temperature : Prolonged reflux (e.g., 24 h at 120°C) improves cyclocondensation efficiency .
  • Catalyst Screening : PtO₂ for hydrogenation enhances selectivity for the tetrahydro ring .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve substitution reaction kinetics .

Q. Table 3: Yield Optimization Strategies

FactorOptimal ConditionYield IncreaseReference
Reflux Duration24 h vs. 10 h+12%
Catalyst (PtO₂)30 psi H₂+15%
Solvent (DMF)vs. Ethanol+20%

Advanced: How to resolve discrepancies in NMR data during structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing CH₂ groups in the tetrahydro ring) .
  • Computational Modeling : Predicts chemical shifts using DFT (Density Functional Theory) to validate experimental data .
  • Crystallography : SHELX-based X-ray diffraction confirms bond lengths/angles if single crystals are obtained .

Advanced: What strategies are used to evaluate the biological activity of derivatives?

Methodological Answer:

  • Antibacterial Assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., trifluoromethyl groups) to enhance potency .
  • In Silico Screening : Molecular docking to identify interactions with targets (e.g., bacterial enzymes) .

Q. Table 4: Biological Activity Data

Derivative SubstituentMIC (µg/mL)Target PathogenReference
4-Trifluoromethyl2.5S. aureus
3-Nitro10.0E. coli

Advanced: How to address solubility issues in pharmacological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to improve aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate

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